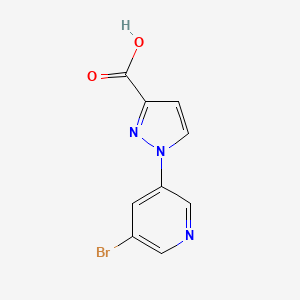
1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine.
Iodination: The 5-bromo-1H-pyrazolo[3,4-b]pyridine is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Protection: The NH group of the intermediate is protected using PMB-Cl (para-methoxybenzyl chloride) to produce a key intermediate.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and antidiabetic agents.
Biological Studies: The compound and its derivatives are studied for their effects on neural stem cell differentiation and neurotransmitter systems.
Material Science: It is investigated for its role in the synthesis of complex molecular structures used in catalysis and optoelectronic devices.
Environmental Studies: Its derivatives are explored as corrosion inhibitors, providing environmentally friendly alternatives for protecting metals.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
1-(5-Bromopyridin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with similar compounds such as:
1-(4-(5-Bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: This compound is studied for its potential in treating type II diabetes mellitus.
Pyrazolo[3,4-b]pyridine Derivatives: These derivatives are evaluated for their activity as TRK inhibitors, showing potential in cancer treatment.
Thiazole-linked Pyrazole Analogues: These compounds are synthesized for their versatile applications in medicinal chemistry and material science.
The uniqueness of this compound lies in its specific structure, which allows for diverse modifications and applications in various fields of research.
Properties
CAS No. |
1696238-76-2 |
|---|---|
Molecular Formula |
C9H6BrN3O2 |
Molecular Weight |
268.07 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-7(5-11-4-6)13-2-1-8(12-13)9(14)15/h1-5H,(H,14,15) |
InChI Key |
QSIHIAXCSMCZLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















